9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride is a specialized chemical compound notable for its unique bicyclic structure, which incorporates fluorine and oxygen atoms within its framework. The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol typically involves several key steps:
The reaction conditions for synthesis generally require precise temperature control and inert atmospheres to prevent side reactions. The optimization of these conditions is crucial for maximizing yield and purity in both laboratory and potential industrial settings .
The molecular structure of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol features a bicyclic framework characterized by:
The InChI code for this compound is InChI=1S/C7H11F2NO.ClH/c8-7(9)5-1-10-2-6(7)4-11-3-5;/h5-6,10H,1-4H2;1H
, which provides a standardized representation of its structure .
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction . The choice of conditions must be tailored to achieve the desired transformations while minimizing by-products.
The mechanism of action for 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol is primarily attributed to its functional groups:
These interactions are crucial for understanding the compound's potential applications in drug development and other scientific fields .
Physical properties of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride include:
Chemical properties include:
The compound exhibits stability under normal laboratory conditions but should be handled with care due to potential reactivity associated with fluorinated compounds .
Scientific Uses
The applications of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride are primarily found in:
Its distinct characteristics make it valuable for research into novel therapeutic agents and materials science applications .
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3